4-(2-Aminoanilino)pyridine

Description

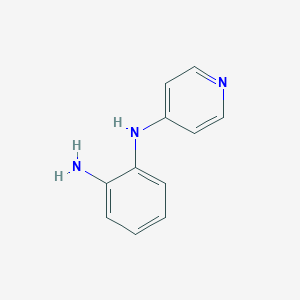

Structure

3D Structure

Properties

IUPAC Name |

2-N-pyridin-4-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRQNOGGIOMQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303000 | |

| Record name | 4-(2-AMINOANILINO)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65053-26-1 | |

| Record name | 65053-26-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-AMINOANILINO)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies and Derivatization Approaches for 4 2 Aminoanilino Pyridine

Advanced Synthetic Pathways from Precursors

The construction of the 4-(2-aminoanilino)pyridine core typically involves the coupling of a pyridine (B92270) precursor with an aniline-based precursor. The specific choice of reaction pathway often depends on the availability of starting materials, desired substitution patterns, and the need for functional group tolerance.

Amination Reactions in Pyridine Chemistry

Amination reactions are a cornerstone of pyridine chemistry and provide a direct route to introduce amino groups onto the pyridine ring. In the context of this compound synthesis, this often involves the reaction of a 4-halopyridine with o-phenylenediamine (B120857).

A common approach is the nucleophilic aromatic substitution (SNAr) reaction, where a leaving group at the 4-position of the pyridine ring, such as a halogen, is displaced by an amine. For instance, the reaction of 4-chloropyridine (B1293800) with o-phenylenediamine can yield this compound. researchgate.net However, these reactions can sometimes require harsh conditions and may not be suitable for all substrates. muni.cz The reactivity of the pyridine ring can be enhanced by N-oxidation or quaternization, which activates the 2- and 4-positions towards nucleophilic attack. google.com

Microwave-assisted amination has emerged as a rapid and efficient alternative to conventional heating, often leading to higher yields and shorter reaction times. researchgate.net

Coupling Reactions for Anilino Moiety Introduction

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines and are widely employed for the introduction of the anilino moiety. wikipedia.orgsnnu.edu.cn

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds. wikipedia.orgsnnu.edu.cn This reaction utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with an amine. wikipedia.orgbeilstein-journals.org In the synthesis of this compound, this could involve coupling a 4-halopyridine with o-phenylenediamine. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. beilstein-journals.orgchemrxiv.org The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

The Ullmann condensation is another classic method for forming C-N bonds, typically employing a copper catalyst. operachem.comorganic-chemistry.org While traditional Ullmann reactions often require high temperatures, modern protocols have been developed that utilize ligands to facilitate the coupling under milder conditions. google.comrsc.org This reaction can be used to couple an aryl halide with an amine, providing a viable route to the anilinopyridine scaffold. google.comresearchgate.net

| Reaction | Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Buchwald-Hartwig Amination | Palladium / Phosphine Ligand | Mild to moderate temperatures, various bases | Broad substrate scope, high functional group tolerance, high yields | Cost of palladium and ligands, sensitivity to air and moisture |

| Ullmann Condensation | Copper | Often high temperatures, can be ligand-assisted for milder conditions | Lower cost of copper catalyst | Often requires harsh conditions, substrate scope can be limited |

| Nucleophilic Aromatic Substitution (SNAr) | Often uncatalyzed or base-mediated | Can require harsh conditions (high temperature/pressure) | Simple, atom-economical | Limited to activated substrates, regioselectivity can be an issue |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous solvents, catalysts, and reagents, as well as improving energy efficiency.

One approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Solvent-free amination reactions offer an environmentally friendly alternative by eliminating the need for potentially hazardous organic solvents. researchgate.net Furthermore, the development of catalytic systems that are recyclable, less toxic, and highly active contributes to the greening of the synthesis. muni.cz For instance, using water as a solvent in multicomponent reactions under ultrasonic irradiation represents a sustainable approach. researchgate.netfrontiersin.org

Targeted Derivatization Strategies for Structural Modulation

Derivatization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. This can be achieved by introducing various substituents on either the pyridine or the anilino ring.

Standard functional group transformations can be employed to modify the core structure. For example, the amino groups can be acylated, alkylated, or used in condensation reactions to introduce a wide range of functionalities. weber.hu Cross-coupling reactions, such as the Suzuki or Heck reaction, can be used to introduce new carbon-carbon bonds, further expanding the structural diversity of the derivatives. The choice of derivatization strategy depends on the desired properties of the final compound. For instance, introducing polar groups can enhance aqueous solubility, while lipophilic groups can improve membrane permeability.

Synthesis of Deuterated Analogues for Mechanistic Studies

The synthesis of deuterated analogues of this compound is a valuable tool for elucidating reaction mechanisms and studying metabolic pathways. d-nb.info Deuterium (B1214612) labeling, where hydrogen atoms are replaced by deuterium, can provide insights into bond-breaking and bond-forming steps in a chemical reaction. rsc.org

Several methods exist for introducing deuterium into organic molecules. d-nb.info One common approach is hydrogen-deuterium exchange (H/D exchange), which can be catalyzed by acids, bases, or transition metals. nih.govresearchgate.net For example, pyridines can be deuterated using KOtBu in DMSO-d6. researchgate.net Another method involves the use of deuterated reagents, such as deuterated reducing agents or deuterated building blocks, in the synthesis. d-nb.infoansto.gov.au The synthesis of fully deuterated compounds can lead to more stable molecules, which can be beneficial for applications such as in phosphorescent organic light-emitting diodes (PhOLEDs). rsc.org

| Method | Reagents/Conditions | Description |

| Hydrogen-Deuterium Exchange | D2O, deuterated solvents (e.g., DMSO-d6), acid/base or metal catalysts | Protons in the molecule are exchanged for deuterons. |

| Reduction with Deuterated Reagents | NaBD4, LiAlD4, D2 gas with a catalyst | Carbonyl groups, double bonds, or triple bonds are reduced using a deuterium source. |

| Use of Deuterated Building Blocks | Starting materials that already contain deuterium | Deuterium is incorporated into the final molecule from the beginning of the synthesis. |

| Electrochemical Deuteration | D2O, electrochemical cell | A metal-free and acid-/base-free method for selective C-H deuteration. nih.gov |

Optimization of Reaction Conditions and Process Scale-Up

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound, as well as for ensuring the scalability of the synthesis. High-throughput experimentation (HTE) can be a powerful tool for rapidly screening a wide range of reaction parameters, such as catalysts, ligands, solvents, bases, and temperatures, to identify the optimal conditions. purdue.edu

Once the optimal conditions are identified on a small scale, the process needs to be scaled up for larger-scale production. This presents several challenges, including heat transfer, mass transfer, and reaction kinetics, which may differ significantly from small-scale reactions. Careful consideration must be given to the choice of reactor, mixing efficiency, and temperature control to ensure a safe and efficient scale-up. The development of robust and scalable synthetic routes is crucial for the potential industrial application of this compound and its derivatives. beilstein-journals.org

Sophisticated Spectroscopic and Crystallographic Elucidation of 4 2 Aminoanilino Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution NMR spectroscopy is an indispensable tool for probing the solution-state structure, conformation, and dynamic behavior of molecules like 4-(2-Aminoanilino)pyridine. auremn.org.brnih.gov The diarylamine structure allows for hindered rotation around the C-N bridge bond, potentially leading to distinct conformers or even atropisomerism if bulky substituents are present. researchgate.net

Conformational Insights: In diarylamines, the two aromatic rings are typically twisted with respect to each other to minimize steric hindrance. Variable-temperature (VT) NMR studies can reveal the energy barriers to rotation around the C-N bond. researchgate.net For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and aniline (B41778) rings. The chemical shifts of protons ortho to the bridging amine are particularly sensitive to the dihedral angle between the rings. Techniques like 2D-EXSY (Exchange Spectroscopy) can verify the interconversion between different conformational isomers. rsc.org In related hindered diarylamines, broad NMR signals at room temperature that resolve into distinct sets of peaks upon cooling provide evidence of slow conformational exchange on the NMR timescale. nih.gov

Tautomeric Analysis: Aminopyridine derivatives can exist in multiple tautomeric forms, primarily the amino and imino forms. While 2- and 4-aminopyridines predominantly exist in the amino form, the equilibrium can be influenced by substitution and solvent. rsc.orgnih.gov For this compound, the principal tautomer is the amino form. However, the potential for an imino tautomer, where a proton transfers from the exocyclic nitrogen to the pyridine ring nitrogen, can be investigated using ¹H and ¹⁵N NMR. oup.comnih.govmdpi.com Isotopic labeling (e.g., with ¹⁵N) is a powerful method; the ¹⁵N chemical shift is highly sensitive to the hybridization and electronic environment of the nitrogen atom, allowing for unambiguous differentiation between amino (-NH₂) and imino (=NH) forms. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2, C6 | 8.1 - 8.3 | 149 - 151 |

| Pyridine C3, C5 | 6.7 - 6.9 | 108 - 110 |

| Pyridine C4 | --- | 153 - 155 |

| Aniline C1' | --- | 138 - 140 |

| Aniline C2' | --- | 118 - 120 |

| Aniline C3' | 6.8 - 7.0 | 125 - 127 |

| Aniline C4' | 7.1 - 7.3 | 120 - 122 |

| Aniline C5' | 6.9 - 7.1 | 129 - 131 |

| Aniline C6' | 6.7 - 6.9 | 116 - 118 |

| Bridging N-H | 7.5 - 8.5 (broad) | --- |

| Amino -NH₂ | 4.5 - 5.5 (broad) | --- |

Note: These are estimated values based on data for 4-aminopyridine (B3432731), 2-aminopyridine (B139424), and N-phenylaniline derivatives. Actual values may vary depending on solvent and concentration.

Advanced Mass Spectrometry for Metabolite Identification and Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques, particularly when coupled with chromatography (LC-MS) and tandem mass spectrometry (MS/MS), are essential for identifying metabolites and elucidating the fragmentation pathways of organic molecules.

Metabolite Identification: The metabolism of aminopyridine-containing compounds has been studied, revealing that they can undergo Phase I and Phase II biotransformations. For the related compound 4-aminopyridine, metabolism is limited in humans, but the major metabolites identified are 3-hydroxy-4-aminopyridine and its subsequent sulfate (B86663) conjugate. nih.gov By analogy, the metabolism of this compound, likely mediated by cytochrome P450 enzymes, can be predicted. acs.org Potential Phase I metabolites would include hydroxylated products on either the pyridine or aniline ring, as well as N-oxidation. These metabolites can be identified in complex biological matrices by detecting the characteristic mass shift corresponding to the addition of an oxygen atom (+16 Da).

Fragmentation Pathway Analysis: Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques to study fragmentation. The mass spectrum of this compound (molecular weight: 185.23 g/mol ) would show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. The fragmentation pathways of aminopyridines typically involve cleavage of the amino group or fission of the pyridine ring. nist.govresearchgate.netnist.gov For this diarylamine, key fragmentation steps would likely involve:

Cleavage of the C-N bridge: This would be a primary fragmentation pathway, leading to ions corresponding to the aminopyridinyl radical cation and the aminoanilino radical, or vice versa depending on charge stabilization.

Loss of ammonia (B1221849) (NH₃) or HCN: Fission of the pyridine or aniline rings can lead to the loss of small neutral molecules.

Sequential loss of hydrogen atoms.

By analyzing the MS/MS spectra of the parent ion, a detailed fragmentation map can be constructed, providing confirmation of the molecular structure.

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Predicted Fragment | Fragmentation Pathway |

| 185 | [C₁₁H₁₁N₃]⁺ | Molecular Ion (M⁺) |

| 169 | [C₁₁H₉N₂]⁺ | Loss of NH₂ radical |

| 94 | [C₅H₆N₂]⁺ | Aminopyridine cation from C-N bond cleavage |

| 92 | [C₆H₆N]⁺ | Anilino radical cation from C-N bond cleavage |

| 67 | [C₄H₅N]⁺ | Loss of HCN from aminopyridine fragment |

Note: These predictions are based on general fragmentation rules for aromatic amines and pyridines.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and the nature of intermolecular interactions.

Solid-State Molecular Architecture: While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as substituted diarylamines and pyridine-aniline Schiff bases, allows for a confident prediction of its key structural features. nih.govresearchgate.net The molecule is expected to adopt a twisted, non-planar conformation. The dihedral angle between the planes of the pyridine and aniline rings will be significantly greater than zero to alleviate steric repulsion between the ortho-hydrogens on adjacent rings. In the related structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, the dihedral angle between the pyridyl and benzene (B151609) rings is 47.78°. nih.gov

Table 3: Representative Crystallographic Data for a Related Twisted Pyridine-Aniline Derivative (4-nitro-N-[(pyridin-2-yl)methylidene]aniline)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8573 |

| b (Å) | 20.334 |

| c (Å) | 13.629 |

| β (°) | 90.57 |

| Volume (ų) | 1068.9 |

| Z | 4 |

Source: Data from a structurally related imine compound used for illustrative purposes. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the strength of intermolecular interactions like hydrogen bonding. nasa.gov

Functional Group Analysis: The spectra of this compound would exhibit characteristic bands corresponding to its constituent parts.

N-H Stretching: The primary amine (-NH₂) and secondary amine (-NH-) groups will give rise to stretching vibrations in the 3500-3200 cm⁻¹ region of the IR spectrum. Typically, primary amines show two bands in this region: an asymmetric and a symmetric stretch.

C=C and C=N Stretching: The aromatic rings will produce a series of sharp absorption bands between 1620-1450 cm⁻¹, corresponding to C=C and C=N stretching vibrations within the pyridine and benzene rings. nih.govnih.govacs.org

N-H Bending: The scissoring vibration of the -NH₂ group is expected to appear around 1650-1600 cm⁻¹.

Hydrogen Bonding Networks: The presence of strong intermolecular hydrogen bonding in the solid state has a pronounced effect on the vibrational spectra. acs.orgrsc.org Specifically, the N-H stretching vibrations of the amino groups involved in N-H···N hydrogen bonds will be broadened and shifted to lower frequencies (a red shift) compared to their positions in a dilute solution or the gas phase. ias.ac.in The magnitude of this shift is correlated with the strength of the hydrogen bond. Low-wavenumber modes in the FT-Raman spectrum can also provide evidence for the presence of intermolecular hydrogen bonds. ias.ac.in

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | FT-IR, Raman |

| C-H Stretch (aromatic) | 3100 - 3000 | FT-IR, Raman |

| N-H Bend (scissoring) | 1650 - 1600 | FT-IR |

| C=C / C=N Ring Stretch | 1620 - 1450 | FT-IR, Raman |

| C-N Stretch | 1350 - 1250 | FT-IR |

| C-H Bend (out-of-plane) | 900 - 675 | FT-IR |

Note: Values are based on data for 2-aminopyridine and 4-aminopyridine. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination of Chiral Derivatives

While this compound itself is achiral, its derivatives can be made chiral, for instance, by introducing a stereocenter via alkylation of one of the amino groups or by creating a sterically hindered atropisomeric system. Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are exceptionally sensitive for analyzing such chiral molecules.

Enantiomeric Excess (ee) Determination: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer, with its mirror-image counterpart producing an equal and opposite spectrum. This property allows for the highly accurate determination of enantiomeric excess in a mixture. utexas.edu

A common strategy for determining the ee of chiral amines involves their reaction with a chiral sensing agent to form diastereomeric complexes that exhibit distinct CD signals. nih.govnih.govresearcher.liferesearchgate.net For a chiral derivative of this compound, one could form a complex with a chiral metal-ligand assembly, such as an Fe(II) or Cu(I) complex. nih.govnih.gov The diastereomeric complexes formed from the R- and S-enantiomers of the derivative will produce different CD responses, often in the visible region of the spectrum (Metal-to-Ligand Charge-Transfer bands). By constructing a calibration curve with samples of known ee, the ee of an unknown sample can be determined rapidly and with high precision. nih.govresearchgate.net This approach is particularly valuable for high-throughput screening in the development of asymmetric syntheses. nih.gov

Computational Chemistry and Theoretical Investigations of 4 2 Aminoanilino Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For 4-(2-Aminoanilino)pyridine, DFT calculations can provide deep insights into its stability, reactivity, and spectroscopic characteristics. While specific, published DFT studies on this exact molecule are limited, the application of these methods to similar pyridine (B92270) derivatives is well-documented. nih.govniscpr.res.inias.ac.innih.govresearchgate.net

Theoretical investigations would typically employ a functional, such as B3LYP, with a basis set like 6-311+G(d,p) to optimize the molecule's geometry and calculate key electronic parameters. ias.ac.in These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. For this compound, the MEP map would likely show negative potential (red/yellow areas) around the nitrogen atoms of the pyridine ring and amino groups, indicating their roles as hydrogen bond acceptors and sites for electrophilic attack. The hydrogen atoms of the amino groups would exhibit positive potential (blue areas), marking them as hydrogen bond donors. niscpr.res.in

DFT is also employed to predict spectroscopic properties. Calculated vibrational frequencies can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes, such as N-H stretching and aromatic C-N vibrations. nih.govniscpr.res.in Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption peaks observed in UV-Vis spectroscopy. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with its environment, particularly with solvents.

The central bond linking the aniline (B41778) and pyridine rings allows for rotational freedom, leading to various possible conformations (spatial arrangements). An MD simulation, often performed using force fields like AMBER or CHARMM, can map the potential energy surface associated with this rotation. pnnl.govresearchgate.net By simulating the molecule's behavior over nanoseconds or longer, researchers can identify the most stable, low-energy conformations and the energy barriers between them. This information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to bind to a biological target.

MD simulations also provide a dynamic picture of how this compound interacts with solvent molecules, such as water. These simulations can reveal the formation and lifetime of hydrogen bonds between the molecule's amino groups (donors) and pyridine nitrogen (acceptor) and the surrounding water molecules. rsc.org The solvent-accessible surface area (SASA) can be calculated to quantify the exposure of different parts of the molecule to the solvent, which influences its solubility and pharmacokinetic properties. nih.gov Such studies on related systems have been used to understand how solvent effects modulate molecular interactions. rsc.orgnih.gov

Table 2: Illustrative MD Simulation Analysis for this compound in Water

| Parameter | Simulated Result | Interpretation |

|---|---|---|

| Dihedral Angle (C-C-N-C) | Bimodal distribution at 35° and 145° | Indicates two major stable conformations in solution. |

| Average Number of H-bonds to Water | 4.5 | Quantifies the strength of interaction with the aqueous environment. |

| Radial Distribution Function g(r) of Water around Pyridine N | Peak at 2.8 Å | Shows the most probable distance for hydrogen-bonded water molecules. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. chemrevlett.com For a scaffold like this compound, QSAR can be a powerful tool in drug discovery to predict the bioactivity of new derivatives and guide the optimization of lead compounds. chemrevlett.comnih.gov

A QSAR study begins with a dataset of this compound analogs with experimentally measured biological activity (e.g., IC50 values against a specific enzyme). For each analog, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and topological indices (e.g., molecular connectivity).

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity. A statistically robust QSAR model, validated using internal and external test sets, can then be used to predict the activity of novel, unsynthesized derivatives. chemrevlett.com The model can also provide insights into the structural features that are most important for activity. For example, a QSAR model might reveal that increasing the hydrophobicity or adding a hydrogen bond donor at a specific position on the pyridine ring enhances the desired biological effect.

Table 3: Example of a QSAR Model for Hypothetical Kinase Inhibitors Based on this compound

| Descriptor | Coefficient | Significance |

|---|---|---|

| LogP (Hydrophobicity) | +0.45 | Positive correlation; higher hydrophobicity increases activity. |

| Molar Refractivity (MR) of R1 substituent | -0.21 | Negative correlation; bulky substituents at R1 decrease activity. |

| H-Bond Donors at R2 | +0.62 | Positive correlation; H-bond donors at R2 enhance activity. |

| Model Statistics | Value | Interpretation |

| R² (Coefficient of Determination) | 0.85 | The model explains 85% of the variance in the activity data. |

Molecular Docking Studies for Ligand-Target Binding Prediction and Mechanism Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net For this compound, which has a structure similar to many kinase inhibitors, molecular docking can be used to predict its binding mode within the ATP-binding site of a target kinase, such as Cyclin-Dependent Kinase (CDK) or Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.govnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A docking program (e.g., AutoDock, Glide) then systematically samples different conformations and orientations of the ligand within the protein's binding site, using a scoring function to estimate the binding affinity for each pose. nih.gov

The results of a docking study can predict the binding energy, which indicates the strength of the interaction, and reveal the specific intermolecular interactions that stabilize the complex. For this compound, docking studies would likely show the pyridine nitrogen forming a crucial hydrogen bond with a backbone amide in the hinge region of the kinase, a common binding motif for pyridine-based inhibitors. mdpi.commdpi.com The amino groups on the aniline ring could form additional hydrogen bonds with nearby amino acid residues, while the aromatic rings could engage in π-π stacking interactions. researchgate.netnih.gov This detailed understanding of the binding mechanism is essential for designing more potent and selective inhibitors.

Table 4: Hypothetical Molecular Docking Results of this compound into the ATP-binding Site of CDK2

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy | -8.2 kcal/mol | Predicts a strong binding affinity. |

| Key Hydrogen Bonds | Pyridine N ↔ Leu83 backbone NH | A critical interaction for anchoring the ligand in the hinge region. |

| Amino NH₂ ↔ Asp86 side chain | An additional interaction that enhances binding affinity. | |

| Other Interactions | Aniline Ring ↔ Phe80 side chain | π-π stacking interaction contributing to binding stability. |

Reaction Mechanism Simulations for Elucidating Synthetic Pathways and Impurity Formation

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, providing insights that are difficult to obtain through experiments alone. This is particularly useful for optimizing synthetic pathways and understanding the formation of unwanted byproducts or impurities.

The synthesis of this compound often involves coupling reactions, such as the Buchwald-Hartwig amination, which couples a 4-halopyridine with o-phenylenediamine (B120857) using a palladium catalyst. DFT calculations can be used to model the entire catalytic cycle of such a reaction. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for the reaction pathway.

Table 5: Hypothetical Calculated Activation Energies for a Buchwald-Hartwig Synthesis Pathway

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Significance |

|---|---|---|---|

| Oxidative Addition | TS1 | 15.2 | The initial step of the catalyst activating the aryl halide. |

| Amine Coordination/Deprotonation | TS2 | 8.5 | Coordination of the amine to the metal center. |

| Reductive Elimination (Desired Product) | TS3 | 22.5 | The rate-determining step for the formation of the C-N bond. |

In Depth Analysis of Biological Activities and Mechanistic Pathways of 4 2 Aminoanilino Pyridine

Investigation of Enzyme Inhibition Profiles (e.g., Kinase Inhibition)

The structural framework of 4-(2-Aminoanilino)pyridine is suggestive of a potential for enzyme inhibition, particularly within the domain of protein kinases. The pyridine (B92270) ring is a common core structure in a multitude of approved kinase inhibitors, and the anilino-group often serves as a key pharmacophore for binding within the ATP-binding pocket of these enzymes. Furthermore, this compound is known to be an intermediate in the synthesis of Cyclooxygenase-2 (COX-2) inhibitors, highlighting its relevance as a building block for enzyme-targeting molecules. COX-2 is an enzyme responsible for the formation of pro-inflammatory prostaglandins (B1171923), and its selective inhibition is a key strategy in the development of anti-inflammatory drugs. nih.govyoutube.com

Specific Kinase Target Identification and Validation

While specific kinase targets for this compound itself have not been extensively reported in public literature, its scaffold is related to numerous potent kinase inhibitors. Derivatives of similar heterocyclic cores, such as imidazopyridines and pyrazolopyridines, have been identified as inhibitors of critical oncogenic kinases like FLT3, Aurora kinases, and c-Met. nih.govacs.org

The process of identifying specific kinase targets for a compound like this compound or its derivatives typically involves screening against a large panel of kinases. These high-throughput screens can identify initial "hits" which are then validated through further assays to confirm their inhibitory activity and determine their selectivity. For a derivative of this compound, a hypothetical screening result might look like the data presented below, which would guide further optimization.

Interactive Data Table: Hypothetical Kinase Inhibition Profile

| Kinase Target | Derivative | IC₅₀ (nM) | Description |

| Aurora A | Compound A | 75 | A derivative with a substituent on the aniline (B41778) ring showing moderate potency. |

| Aurora B | Compound A | 250 | Lower potency against Aurora B, suggesting some selectivity. |

| FLT3 | Compound B | 25 | A different derivative showing high potency against a key leukemia target. |

| c-Met | Compound B | 800 | Poor activity against c-Met, indicating good selectivity for FLT3. |

| VEGFR2 | Compound A | >10,000 | No significant activity, indicating selectivity over this common anti-angiogenic target. |

This table is illustrative, showing hypothetical data for potential derivatives to demonstrate how kinase selectivity is profiled. IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Enzymatic Assay Development and Kinetic Characterization

To characterize the inhibitory activity of a compound, robust enzymatic assays are developed. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. Common formats for kinase assays include luminescence-based assays (e.g., ADP-Glo) that quantify ADP production or fluorescence-based methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). nih.govsoton.ac.uk

Once an inhibitor is identified, kinetic studies are performed to understand its mechanism of action. These studies can determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to the enzyme's substrate (e.g., ATP). Key parameters derived from these studies include the inhibitory constant (Kᵢ), which provides a more absolute measure of potency than the IC₅₀ value.

Exploration of Receptor Modulation (e.g., Adrenergic Agent Potential)

This compound has been documented as a precursor in the synthesis of various adrenergic agents. Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are the targets of catecholamines like norepinephrine (B1679862) and epinephrine. nih.gov They are critical in regulating physiological processes, including heart rate, blood pressure, and airway resistance, making them important drug targets. nih.govguidetopharmacology.org

Radioligand Binding Assays and Receptor Selectivity Profiling

Radioligand binding assays are the gold standard for quantifying the interaction between a compound and a receptor. nih.govnih.gov These assays use a radioactive ligand (radioligand) that is known to bind to the receptor of interest. The affinity of a new, unlabeled compound for the receptor is determined by its ability to compete with and displace the radioligand. giffordbioscience.com

There are two main types of radioligand binding experiments:

Saturation Assays: These are performed by incubating the receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bₘₐₓ) and the radioligand's equilibrium dissociation constant (K₋). giffordbioscience.com

Competition Assays: These are used to determine the affinity of an unlabeled test compound. A fixed concentration of radioligand is incubated with the receptor in the presence of varying concentrations of the test compound. The concentration of the test compound that displaces 50% of the bound radioligand is the IC₅₀, from which the inhibitory constant (Kᵢ) can be calculated. giffordbioscience.com

By performing competition assays against a panel of different adrenergic receptor subtypes (e.g., α₁, α₂, β₁, β₂), a selectivity profile can be established. An illustrative dataset for a hypothetical derivative of this compound is shown below.

Interactive Data Table: Representative Adrenergic Receptor Selectivity Profile

| Receptor Subtype | Kᵢ (nM) | Selectivity vs. α₂ₐ | Description |

| α₂ₐ | 15 | - | High affinity for the target receptor. |

| α₂ₑ | 150 | 10-fold | Moderate selectivity over other α₂ subtypes. |

| α₂C | 300 | 20-fold | Moderate selectivity over other α₂ subtypes. |

| α₁ | >10,000 | >667-fold | High selectivity against α₁ receptors. |

| β₁ | >10,000 | >667-fold | High selectivity against β₁ receptors. |

| β₂ | >10,000 | >667-fold | High selectivity against β₂ receptors. |

This table provides an example of data from a competitive radioligand binding assay for a hypothetical compound. Kᵢ represents the inhibitory constant, a measure of binding affinity. Lower Kᵢ values indicate higher affinity.

Cellular Pathway Perturbation and Downstream Signaling Events

The biological effect of an enzyme inhibitor or a receptor modulator is ultimately determined by its ability to perturb intracellular signaling pathways. khanacademy.org These pathways are complex networks of proteins that transmit signals from the cell surface to intracellular targets, culminating in a cellular response such as proliferation, differentiation, or apoptosis. nih.gov

For a kinase inhibitor, binding to its target kinase blocks the phosphorylation of downstream substrate proteins. This can inhibit entire signaling cascades. For example, inhibitors of kinases in the MAPK or PI3K/Akt pathways can block signals that promote cell growth and survival, making them effective anticancer agents. nih.govresearchgate.net Similarly, modulation of an adrenergic receptor initiates a G-protein-mediated signaling cascade that alters the levels of second messengers like cyclic AMP (cAMP), leading to a physiological response. khanacademy.org

The specific downstream signaling events perturbed by this compound or its derivatives would need to be elucidated through cellular assays. Techniques such as Western blotting can be used to measure changes in the phosphorylation status of key signaling proteins, while reporter gene assays can measure the activity of transcription factors at the end of a signaling cascade.

Mutagenic Potential Assessment and Associated Mechanisms

Assessing the mutagenic potential of any new chemical entity is a critical step in its development. Mutagenicity is the capacity of a chemical to cause permanent changes to the genetic material (DNA), which can potentially lead to cancer. The most widely used initial screen for mutagenic potential is the bacterial reverse mutation assay, commonly known as the Ames test. d-nb.info

The Ames test utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with mutations in genes required to synthesize an essential amino acid (e.g., histidine). These bacteria cannot grow on a medium lacking this amino acid. A test is considered positive if the chemical compound causes a dose-dependent increase in the number of "revertant" colonies, which are colonies that have undergone a second mutation that restores the gene's function, allowing the bacteria to grow. d-nb.info

The assay is conducted both with and without a metabolic activation system (S9 mix), which is a liver enzyme extract that can convert a non-mutagenic parent compound into a mutagenic metabolite. nih.gov The structure-activity relationship for the mutagenicity of aniline and pyridine derivatives can be complex. nih.govnih.govnih.gov However, simple monoaminopyridines are generally not considered to be mutagenic in standard assays.

Interactive Data Table: Representative Ames Test Results

| Strain | Metabolic Activation (S9) | Compound Conc. (µ g/plate ) | Mean Revertant Colonies ± SD | Result |

| TA98 | - | 0 (Control) | 25 ± 4 | Negative |

| TA98 | - | 50 | 28 ± 5 | Negative |

| TA98 | - | 500 | 23 ± 3 | Negative |

| TA98 | + | 0 (Control) | 30 ± 6 | Negative |

| TA98 | + | 50 | 33 ± 4 | Negative |

| TA98 | + | 500 | 29 ± 5 | Negative |

| TA100 | - | 0 (Control) | 145 ± 12 | Negative |

| TA100 | - | 50 | 151 ± 15 | Negative |

| TA100 | - | 500 | 148 ± 11 | Negative |

| TA100 | + | 0 (Control) | 155 ± 13 | Negative |

| TA100 | + | 50 | 162 ± 10 | Negative |

| TA100 | + | 500 | 159 ± 14 | Negative |

This table shows hypothetical data from an Ames test for this compound, illustrating a negative (non-mutagenic) result. A significant, dose-dependent increase in revertant colonies (typically >2-fold over control) would indicate a positive result.

Ames Test and Micronucleus Assay Methodologies

The assessment of the mutagenic and genotoxic potential of chemical compounds is a critical step in toxicological evaluation. Standardized assays such as the Ames test and the micronucleus assay are routinely employed for this purpose.

The Ames test , also known as the bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical compound. The test utilizes several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis. These bacteria, which are auxotrophic for histidine, are exposed to the test compound and plated on a histidine-limited medium. If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to regain their ability to synthesize histidine and thus grow on the medium. The number of revertant colonies is proportional to the mutagenic potency of the substance. Many pyridine and quinoline-carbohydroxamic acids, for instance, have shown mutagenic properties in S. typhimurium strains TA100 and TA98. To mimic mammalian metabolism, the test is often conducted with and without the addition of a liver extract (S9 fraction), which can metabolically activate or deactivate the test compound.

The in vivo micronucleus assay is a toxicological screening test used to evaluate a compound's potential to cause chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity). nih.gov This assay is typically performed in rodents. nih.gov Following administration of the test substance, bone marrow cells are harvested and examined for the presence of micronuclei in polychromatic erythrocytes (immature red blood cells). nih.gov Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. nih.gov An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the compound has genotoxic potential. nih.gov

As of the latest available scientific literature, no studies detailing the results of Ames tests or micronucleus assays specifically for this compound have been published. Therefore, its mutagenic and genotoxic profile according to these standard tests remains uncharacterized.

DNA Adduct Formation and Repair Pathway Investigations

Chemical compounds that are genotoxic often exert their effects by forming covalent bonds with DNA, creating DNA adducts . These adducts can interfere with DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis if not repaired. rsc.org Aromatic amines and heterocyclic aromatic amines are classes of compounds known to form DNA adducts after metabolic activation. nih.gov For instance, 4-aminobiphenyl (B23562) (4-ABP) and various heterocyclic aromatic amines (HAAs) have been shown to form N-(deoxyguanosin-8-yl) (dG-C8) adducts in human hepatocytes. nih.gov The investigation of DNA adduct formation is crucial for understanding the molecular mechanisms of genotoxicity.

When DNA damage occurs, cells activate a complex network of DNA repair pathways to maintain genomic integrity. The primary pathways for repairing DNA adducts include:

Base Excision Repair (BER): This pathway typically handles small, non-helix-distorting base lesions, such as those arising from oxidation or alkylation.

Nucleotide Excision Repair (NER): NER is responsible for removing bulky, helix-distorting adducts.

Mismatch Repair (MMR): This system corrects errors in DNA replication, such as base-base mismatches and small insertions or deletions.

Double-Strand Break Repair: This includes homologous recombination and non-homologous end joining, which repair breaks in both DNA strands.

Currently, there is no published research available that specifically investigates DNA adduct formation resulting from exposure to this compound, nor are there studies on the specific DNA repair pathways that might be activated in response to potential damage caused by this compound.

Pharmacological Characterization in Advanced In Vitro and In Vivo Models

The pharmacological characterization of a compound involves determining its biological effects and mechanism of action in both cellular (in vitro) and whole-organism (in vivo) models.

In vitro studies are essential for initial screening and mechanistic investigations. These can include:

Enzyme Inhibition Assays: To determine if the compound can inhibit the activity of specific enzymes, such as kinases or proteases.

Receptor Binding Assays: To assess the affinity of the compound for various cellular receptors.

Cell-Based Assays: Using cultured cells to evaluate the compound's effects on cellular processes like proliferation, viability, and signaling pathways. For example, derivatives of 2-amino-4-(1-piperidine) pyridine have been evaluated for their anti-proliferative activity against cancer cell lines. researchgate.net

A comprehensive search of the scientific literature reveals a lack of specific in vitro or in vivo pharmacological studies focused on this compound. While related aminopyridine structures have been investigated for various therapeutic applications, the specific pharmacological profile of this compound remains to be determined.

Exploration of Potential as a Fluorescent Probe in Biological Systems

Compounds with intrinsic fluorescence properties are of great interest for their potential application as fluorescent probes in biological research. nih.gov Pyridine-based structures are often found in fluorescent compounds. nih.gov The fluorescence of these molecules can sometimes be modulated by their environment, making them useful as sensors for specific ions, molecules, or cellular conditions. nih.gov

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy is the primary technique used to characterize the fluorescent properties of a molecule. This involves measuring the excitation and emission spectra of the compound. The excitation spectrum reveals the wavelengths of light that the molecule absorbs to become excited, while the emission spectrum shows the wavelengths of light it emits as it returns to the ground state. The difference between the peak excitation and emission wavelengths is known as the Stokes shift.

The quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a desirable characteristic for a fluorescent probe. The quantum yield can be determined using either an absolute method with an integrating sphere or a relative method by comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard. edinst.com

There are no published studies that report the fluorescence spectroscopic properties or the quantum yield of this compound.

Intracellular Localization and Imaging Applications

For a fluorescent compound to be useful as a probe in biological systems, it must be able to enter cells and, ideally, localize to specific subcellular compartments. Its fluorescence can then be used to visualize these structures or to report on the local environment within the cell.

Intracellular localization studies often employ fluorescence microscopy to observe the distribution of the probe within living or fixed cells. Co-localization studies with known organelle-specific dyes can help to identify the specific compartments where the probe accumulates.

Potential imaging applications for such probes are vast and include:

Cellular Imaging: Visualizing the morphology and dynamics of cells.

Sensing: Detecting changes in intracellular pH, ion concentrations, or the presence of specific biomolecules.

Tracking: Following the movement of labeled molecules or structures within cells.

To date, no research has been published on the use of this compound for intracellular localization or as a fluorescent probe in any imaging applications. The potential of this compound in the field of bio-imaging is therefore currently unknown.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2 Aminoanilino Pyridine Derivatives

Systematic Modification of the Anilino Moiety and Pyridine (B92270) Ring

Systematic modification of the 4-(2-Aminoanilino)pyridine scaffold is a key strategy to explore and optimize its interaction with biological targets. Modifications can be broadly categorized into alterations of the anilino moiety, the pyridine ring, and the linking amino group.

Modifications of the Anilino Moiety: The anilino ring offers several positions for substitution. Acylation, alkylation, or arylation of the 2-amino group can introduce a wide range of functionalities, altering the molecule's steric bulk, electronics, and hydrogen-bonding capacity. Furthermore, substitutions on the phenyl ring itself (at positions 3, 4, 5, and 6) are commonly explored. For instance, in the development of pyrimidine-based anticancer agents structurally related to the anilinopyridine core, substitutions on the aniline (B41778) ring were critical for potency. nih.gov Cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to introduce new carbon-carbon bonds, further expanding structural diversity.

Modifications of the Pyridine Ring: The pyridine ring is also a prime target for modification. Substituents can be introduced at various positions to modulate the ring's electron density and steric profile. A common strategy involves replacing the pyridine core with other nitrogen-containing heterocycles, a technique known as scaffold hopping. nih.gov This can lead to novel intellectual property and may improve properties like solubility or metabolic stability while maintaining the key binding interactions. For example, replacing a pyridine core with a pyrimidine (B1678525) or triazine can alter the hydrogen bond acceptor pattern and fine-tune target engagement. nih.govresearchgate.net

Below is a table summarizing common modification strategies for this scaffold.

| Moiety | Modification Strategy | Potential Impact |

| Anilino Ring | Substitution at positions 3, 4, 5, 6 | Modulate electronic/steric properties, improve target binding, alter solubility. |

| Acylation/Alkylation of 2-amino group | Introduce new interaction points, block metabolism, change hydrogen bond profile. | |

| Pyridine Ring | Substitution at available positions | Fine-tune pKa, improve selectivity, block metabolic hotspots. |

| Scaffold Hopping (e.g., to pyrimidine) | Alter core geometry and hydrogen bonding, create novel chemical series. nih.gov | |

| Linking Amine | N-Alkylation | Restrict conformation, potentially increase potency or introduce new steric clashes. |

Impact of Substituent Electronic and Steric Effects on Biological Activity

Electronic Effects: The electronic nature of substituents on both the anilino and pyridine rings can significantly impact binding affinity. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or amino (-NH2) can increase the electron density of the aromatic rings and modulate the basicity of the pyridine nitrogen and aniline amines. This can strengthen hydrogen bonds with the target protein. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or trifluoromethyl (-CF3) decrease electron density and can be used to disfavor certain interactions or alter the molecule's pKa. mdpi.com

A review of pyridine derivatives with antiproliferative activity found that the presence of EDGs like -OCH3, -OH, and -NH2 generally enhanced activity. nih.gov In one study on 4-anilino-2-(2-pyridyl)pyrimidines, it was found that small, electron-donating groups at the meta-position of the anilino ring were important for activity as apoptosis inducers. The addition of a second methoxy group to create a 2,5-dimethoxy anilino derivative led to a 20-fold increase in potency. nih.gov

Steric Effects: The size and shape of substituents (steric effects) are critical for ensuring a complementary fit within the target's binding pocket. Bulky groups can either enhance binding by filling a large hydrophobic pocket or decrease activity by causing steric clashes with amino acid residues. A study on pyridine derivatives showed that the presence of bulky groups or halogen atoms often led to lower antiproliferative activity. nih.gov However, in other contexts, such as kinase inhibitor design, larger groups are often necessary to achieve selectivity by occupying specific sub-pockets adjacent to the main ATP-binding site. nih.gov

The following table presents SAR data for a series of 2-anilino triazolopyrimidines, which share a similar structural motif and target (tubulin), illustrating the impact of anilino ring substitutions on anticancer activity.

Data adapted from a study on 2-anilino triazolopyrimidines as tubulin polymerization inhibitors. nih.gov This data illustrates how small alkyl groups at the para-position of the anilino ring (e.g., methyl, ethyl) are well-tolerated and lead to high potency, while larger, bulkier groups (e.g., isopropyl, tert-butyl) dramatically decrease activity.

Conformational Freedom and its Influence on Ligand-Target Recognition

The preferred conformation can be influenced by substituents on either ring. For example, a bulky substituent at the 2'-position of the anilino ring or the 3-position of the pyridine ring can create steric hindrance that forces the rings into a twisted, non-planar conformation. This pre-organization can be beneficial if it matches the conformation required for binding, as it reduces the entropic penalty upon ligand-target association. However, if the enforced conformation is incompatible with the binding site, it will lead to a loss of activity.

In the context of kinase inhibitors, which often adopt a "U-shaped" conformation in the ATP binding site, controlling this dihedral angle is paramount. nih.gov The anilino and pyridine rings often engage in different interactions within the site, and only a specific range of conformations allows for optimal binding. Molecular modeling and X-ray crystallography are essential tools for understanding the bioactive conformation and guiding the design of derivatives with optimized geometries. researchgate.netnih.gov For instance, crystal structures of diarylpyrazole kinase inhibitors reveal how a hydrogen-bond network involving the inhibitor and catalytic residues can lock the molecule into a specific, highly active conformation. nih.gov

Pharmacophore Elucidation and De Novo Design Strategies

Pharmacophore Elucidation: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. For this compound derivatives acting as kinase inhibitors, a common pharmacophore model can be elucidated. nih.govnih.govmdpi.com

Hinge-Binding Motif: The pyridine nitrogen typically acts as a hydrogen bond acceptor, interacting with the "hinge" region of the kinase ATP-binding site. The amino group of the anilino moiety can serve as a hydrogen bond donor to the same region.

Hydrophobic Pockets: The pyridine and aniline rings themselves occupy adjacent hydrophobic regions within the ATP pocket.

Solvent-Exposed Region: Substituents on the anilino ring often point towards the solvent-exposed region of the binding site, providing an opportunity to introduce groups that can improve solubility and other pharmacokinetic properties without disrupting core binding.

This type of model can be used as a 3D query to screen virtual compound libraries for new molecules that possess the same essential features, potentially leading to the discovery of novel scaffolds. nih.gov

De Novo Design Strategies: De novo design involves the computational construction of novel molecules tailored to fit a specific target. acs.orgsemanticscholar.org Starting with the this compound scaffold, these strategies can be employed to build upon the core structure:

Fragment Growing: A small fragment, such as the core scaffold, is docked into the target site. New functional groups or molecular fragments are then computationally "grown" from this core to fill unoccupied pockets and form favorable interactions.

Scaffold Hopping: The core scaffold is replaced with different heterocyclic systems that maintain the same spatial arrangement of key pharmacophoric features. This was exemplified in the design of 1H-pyrazolo[3,4-b]pyridine derivatives as potent FGFR inhibitors, which was based on a scaffold hopping strategy from known inhibitors. nih.gov

Fragment Linking: Two or more fragments that bind to different sub-pockets of the target are identified and then connected using a suitable linker, which could be the anilinopyridine core itself.

These in silico strategies accelerate the design-synthesis-test cycle by prioritizing compounds that are most likely to be active, saving time and resources. semanticscholar.org

Development of Predictive Models for Enhanced Bioactivity and Selectivity

To rationalize the SAR data and guide the design of more potent and selective compounds, computational predictive models are often developed. Quantitative Structure-Activity Relationship (QSAR) is a prominent method used for this purpose. nih.govresearchgate.net

A QSAR model is a mathematical equation that correlates the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. The process involves:

Data Collection: A dataset of this compound analogues with their measured biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a wide range of descriptors are calculated, quantifying various properties:

Electronic Descriptors: Hammett constants (σ), atomic charges, dipole moment.

Steric Descriptors: Molar refractivity (MR), van der Waals volume, specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient), polar surface area (PSA).

Topological Descriptors: Connectivity indices that describe the molecule's branching and structure.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are used to build a model that best explains the variation in biological activity using a combination of the calculated descriptors. unibl.org

Model Validation: The model's predictive power is rigorously tested using external datasets or cross-validation techniques to ensure it is not overfitted and can accurately predict the activity of new compounds. unibl.org

Once validated, the QSAR model can be used to predict the bioactivity of virtual or yet-to-be-synthesized derivatives, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency and selectivity. This in silico screening significantly enhances the efficiency of the drug discovery process.

Applications in Medicinal Chemistry and Advanced Drug Discovery

Development of Cyclooxygenase-2 (COX-2) Inhibitors based on the 4-(2-Aminoanilino)pyridine Scaffold

The this compound structure serves as a key building block for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. pharmaffiliates.comchemicalbook.com COX-2 is an enzyme responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. drugs.com Selective COX-2 inhibitors are designed to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the COX-1 isoform. drugs.comnih.gov

The development of potent and selective COX-2 inhibitors from the this compound scaffold involves strategic chemical modifications. Research into related heterocyclic structures, such as pyridazine (B1198779) derivatives, has shown that the introduction of specific functional groups is crucial for inhibitory potency. For instance, the presence of electron-donating groups, like a methoxy (B1213986) group on a phenyl ring attached to the core scaffold, can significantly enhance COX-2 inhibitory action. nih.gov Structure-activity relationship (SAR) studies on various heterocyclic inhibitors demonstrate that modifying substituents on the aromatic rings can modulate the selectivity and potency against the COX-2 enzyme.

Below is a table of representative heterocyclic COX-2 inhibitors, illustrating the range of inhibitory concentrations (IC₅₀) that are sought in the design of new compounds based on scaffolds like this compound.

| Compound | Target | IC₅₀ (nM) | Selectivity (COX-1/COX-2) |

| Celecoxib | COX-2 | 40 | >250 |

| Rofecoxib (Withdrawn) | COX-2 | 18 | >1000 |

| COX-2-IN-2 | COX-2 | 240 | >416 |

| Pyridazine Derivative 16b | COX-2 | 0.05 µM* | 184 |

*Note: Data is compiled from various sources for illustrative purposes. IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govmedchemexpress.com

Rational Design of Kinase Inhibitors for Novel Therapeutic Targets

The pyridine (B92270) scaffold is a cornerstone in the rational design of kinase inhibitors, which are a critical class of drugs, particularly in oncology. researchgate.net Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases. The this compound framework contains key structural features, such as hydrogen bond donors and acceptors, that can effectively interact with the ATP-binding site of various kinases.

The design process for kinase inhibitors based on this scaffold involves leveraging computational modeling and SAR studies to optimize binding affinity and selectivity. For example, in the development of inhibitors for targets like Anaplastic Lymphoma Kinase (ALK) and ROS1, pyridine-based derivatives have been synthesized to achieve high potency, even against drug-resistant mutations. nih.gov Similarly, novel derivatives of 4-aminoquinoline, a related scaffold, have been designed as highly potent and selective inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling. nih.gov

The following table presents examples of pyridine and quinoline-based kinase inhibitors, highlighting their targets and potencies. This illustrates the potential for developing derivatives of this compound against a wide range of kinase targets.

| Compound Example | Target Kinase(s) | IC₅₀ |

| Crizotinib | ALK, ROS1 | ALK: 24 nM, ROS1: 40 nM |

| Derivative 2e | ALK (L1196M mutant), ROS1 (G2032R mutant) | ALK (L1196M): 41.3 nM, ROS1 (G2032R): 104.7 nM |

| Derivative 14 | RIPK2 | 5.1 nM |

| Amrinone | MPS1, CHK1, PKCζ, PKA | Moderate activity (S(50%) score of 0.08) |

*Note: Data is compiled from various sources to demonstrate the application of pyridine-like scaffolds in kinase inhibition. nih.govnih.govnih.gov

Research into this compound as an Intermediate for Specific API Synthesis (e.g., Timiperone)

Beyond its use as a primary scaffold for new drug candidates, this compound is a valuable intermediate in the synthesis of established Active Pharmaceutical Ingredients (APIs). It is specifically identified as a precursor in the preparation of Timiperone. pharmaffiliates.comchemicalbook.com Timiperone is a butyrophenone (B1668137) neuroleptic agent. The synthesis of such complex molecules relies on the availability of versatile and reactive building blocks like this compound, which allow for the efficient construction of the final drug substance. A deuterated version, this compound-d4, is also used to prepare isotopically labeled Timiperone, which is a crucial tool in pharmacokinetic and metabolism studies. pharmaffiliates.com

Strategies for Improving Metabolic Stability and Pharmacokinetic Profiles

A critical aspect of drug discovery is optimizing the metabolic stability and pharmacokinetic properties of a lead compound. Derivatives of this compound, like other nitrogen-containing heterocyclic compounds, are subject to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. nih.gov Common metabolic pathways for related aminopyridine structures include oxidation, which can lead to rapid clearance from the body and limit the drug's efficacy. nih.gov

Several strategies can be employed to enhance the metabolic stability of compounds derived from the this compound scaffold:

Metabolic Blocking: Introducing electron-withdrawing groups or bulky substituents at positions susceptible to metabolism can hinder the action of CYP enzymes.

Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolically vulnerable sites can strengthen the carbon-hydrogen bond, slowing the rate of metabolism. While not always successful, this is a common strategy. For a related compound, 3-fluoro-4-aminopyridine, deuteration did not decrease the rate of CYP2E1-mediated oxidation. nih.gov

Scaffold Hopping and Ring Modification: Altering the core heterocyclic system or its substituents can change how the molecule is recognized by metabolic enzymes, potentially leading to a more stable compound.

The table below illustrates key pharmacokinetic parameters that are evaluated during drug development to assess metabolic stability.

| Pharmacokinetic Parameter | Description | Desired Outcome for Drug Candidate |

| Half-life (t½) | The time it takes for the concentration of the drug in the body to be reduced by half. | Long enough to maintain therapeutic levels with a convenient dosing schedule. |

| Intrinsic Clearance (CLint) | A measure of the metabolic capacity of the liver for a specific drug. | Low to intermediate clearance to avoid rapid elimination. |

| Metabolite Identification | Determining the chemical structures of the metabolites formed from the parent drug. | Metabolites should be non-toxic and ideally inactive. |

*Note: This table describes general concepts in pharmacokinetics relevant to the optimization of drug candidates. nih.govnih.gov

Multi-Target Drug Design and Polypharmacology Approaches

The concept of "one drug, one target" is being increasingly supplemented by multi-target drug design, or polypharmacology. nih.gov This approach aims to develop single molecules that can interact with multiple biological targets simultaneously, which can be particularly effective for treating complex diseases like cancer or neurodegenerative disorders. nih.govmdpi.com

The this compound scaffold is an excellent candidate for multi-target drug design. Its distinct pyridine and aminoaniline components can be independently modified to interact with different target proteins. For example, one part of the molecule could be optimized to inhibit a specific kinase, while another part is functionalized to interact with a different enzyme or a G protein-coupled receptor. This strategy has been explored with other heterocyclic scaffolds like 4-aminoquinolines to develop agents with combined activities against diseases such as malaria, tuberculosis, and cancer. nih.govmalariaworld.org The structural complexity and chemical tractability of the this compound core provide a robust platform for creating the next generation of multi-target therapeutics.

Role in Impurity Profiling and Quality Assurance Within Pharmaceutical Manufacturing

Identification and Characterization as a Related Substance in Droperidol Synthesis

4-(2-Aminoanilino)pyridine, also known by its chemical name N1-4-Pyridinyl-1,2-benzenediamine, is recognized as a related substance in the synthesis of Droperidol. veeprho.comdrjcrbio.com Pharmaceutical reference standards for this compound are available to aid in its identification during quality control processes. drjcrbio.comsynzeal.com Its characterization is fundamental for developing analytical methods to monitor its presence in batches of the active pharmaceutical ingredient (API). As an impurity, it is essential to distinguish it from the main compound and other related substances that may arise during production. veeprho.com

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| CAS Number | 65053-26-1 |

| Molecular Formula | C₁₁H₁₁N₃ |

| Molecular Weight | 185.23 g/mol |

Data sourced from multiple references. synzeal.comaxios-research.comlgcstandards.com

Elucidation of Degradation Pathways and Formation Mechanisms as an Acidified Impurity

Impurities in pharmaceutical synthesis can form through various degradation pathways, including hydrolysis, oxidation, and acid- or base-catalyzed reactions. scirp.org The formation of impurities is often influenced by factors such as pH, temperature, light, and the presence of reactive reagents or catalysts. scirp.org

In processes involving pyridine-containing molecules, acid-catalyzed degradation can be a significant pathway for impurity formation. For instance, in the synthesis of other complex pharmaceuticals, it has been observed that acidic conditions can lead to the decomposition of intermediates. nih.gov A plausible mechanism involves the protonation of the pyridine (B92270) ring, which creates an electron-deficient state. nih.gov This state makes the molecule susceptible to further reactions, potentially leading to cleavage or rearrangement that forms impurities like this compound. nih.gov The specific pathway for its formation as an "acidified impurity" in Droperidol synthesis would require detailed mechanistic studies, but the principle of acid-mediated degradation of heterocyclic compounds is a well-understood phenomenon in organic chemistry. nih.gov

Development and Validation of Advanced Analytical Methods for Impurity Quantification (e.g., HPLC, LC-MS)

To ensure the purity of Droperidol, highly sensitive and specific analytical methods are required to quantify trace levels of this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the predominant techniques for this purpose. helixchrom.comnih.gov

The development of these methods involves optimizing several parameters to achieve adequate separation and detection. Because pyridine and its derivatives are often hydrophilic basic compounds, specialized HPLC columns and mobile phases are employed. helixchrom.comsielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is effective for separating isomers and related polar compounds. helixchrom.comsielc.com Method validation ensures that the analytical procedure is accurate, precise, reproducible, and robust for its intended purpose of impurity quantification.

Table 2: Examples of HPLC Methodologies for Pyridine-Related Compounds

| Column Type | Mobile Phase Components | Detection | Application Note |

|---|---|---|---|

| Primesep 100 (Mixed-Mode) | Acetonitrile, Water, Sulfuric Acid | UV at 200 nm | Analysis of 4-Amino-2-chloropyridine, a related pyridine derivative. sielc.com |

| Amaze SC (Mixed-Mode) | Acetonitrile, Water, Ammonium Formate (pH 3) | UV at 254 nm | Separation of pyridine and bromopyridine. helixchrom.com |

| SHARC 1 (Hydrogen Bonding) | Acetonitrile, Methanol, Formic Acid, Ammonium Formate | UV at 270 nm | Separation of aminopyridine isomers based on hydrogen bonding interactions. sielc.com |

Regulatory Compliance and Control Strategies for Impurity Levels in Drug Formulations

Regulatory authorities, including the U.S. Food and Drug Administration (FDA), impose strict guidelines on the permissible levels of impurities in drug formulations to guarantee patient safety. veeprho.com The control of related substances like this compound is a critical aspect of regulatory compliance for Droperidol. Given the intense regulatory scrutiny on Droperidol itself, particularly regarding its potential for cardiac effects like QT prolongation, the control of any associated impurities is of paramount importance. apsf.orgdrugs.com

Control strategies involve setting stringent specification limits for each identified impurity in both the drug substance and the final drug product. These limits are based on toxicological data and regulatory thresholds. The manufacturing process is carefully designed and controlled to minimize the formation of impurities. This includes optimizing reaction conditions, purifying intermediates, and implementing in-process controls and final quality checks using validated analytical methods. veeprho.com Consistent monitoring ensures that the levels of this compound and other related substances remain below the established safety limits in every batch of the manufactured drug. veeprho.com

Exploration of 4 2 Aminoanilino Pyridine in Coordination Chemistry and Advanced Materials

Ligand Properties of 4-(2-Aminoanilino)pyridine for Metal Complexation

As a ligand in coordination chemistry, this compound offers multiple potential binding sites for metal ions. The structure features three nitrogen atoms with lone pairs of electrons available for coordination: the pyridine (B92270) ring nitrogen and the two nitrogen atoms of the amino groups. This configuration allows for several possible coordination modes.

Monodentate Coordination: The ligand could bind to a metal center through its most basic nitrogen atom, which is typically the pyridine nitrogen.

Bidentate Chelation: It can form a stable five-membered chelate ring by coordinating through the pyridine nitrogen and the secondary amine nitrogen (the anilino nitrogen). Alternatively, a seven-membered ring could be formed by coordination of the two amino groups, although this is generally less favorable. A more likely bidentate mode involves the two nitrogen atoms of the o-phenylenediamine (B120857) moiety, forming a stable five-membered ring.

Bridging Ligand: The presence of multiple, spatially separated donor sites allows the ligand to bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The pyridine ring nitrogen can act as a hydrogen bond acceptor, while the two amino groups serve as hydrogen bond donors. This dual functionality is crucial for establishing secondary coordination spheres and directing the self-assembly of supramolecular structures. The electronic properties of the ligand are influenced by both the electron-withdrawing nature of the pyridine ring and the electron-donating character of the amino groups, which can be fine-tuned to modulate the properties of the resulting metal complexes.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms Involved | Potential Ring Size |

|---|---|---|

| Monodentate | Pyridine N | N/A |

| Bidentate Chelate | Pyridine N, Anilino N | 5-membered |

| Bidentate Chelate | Anilino N, Amino N | 5-membered |

Synthesis and Structural Characterization of Metal Complexes